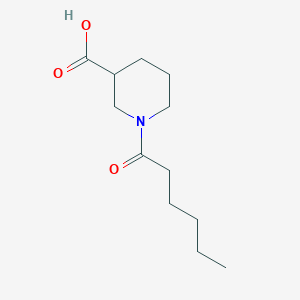![molecular formula C38H37PSi B14895638 (2'-(tert-Butyldimethylsilyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14895638.png)
(2'-(tert-Butyldimethylsilyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2’-(tert-Butyldimethylsilyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane is a complex organophosphorus compound It is characterized by the presence of a binaphthyl backbone, which is functionalized with a tert-butyldimethylsilyl group and a diphenylphosphane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2’-(tert-Butyldimethylsilyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane typically involves multiple steps. One common approach is to start with the binaphthyl backbone, which is then functionalized with a tert-butyldimethylsilyl group. This step often involves the use of tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature.
The next step involves the introduction of the diphenylphosphane group. This can be achieved through a reaction with diphenylphosphine chloride (Ph2PCl) in the presence of a base such as triethylamine (Et3N). The reaction is typically carried out under inert conditions to prevent oxidation of the phosphine .
Industrial Production Methods
Industrial production of (2’-(tert-Butyldimethylsilyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(2’-(tert-Butyldimethylsilyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane undergoes various types of chemical reactions, including:
Oxidation: The phosphine moiety can be oxidized to form phosphine oxides.
Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, forming new carbon-phosphorus bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the tert-butyldimethylsilyl group.
Coupling Reactions: Palladium-catalyzed coupling reactions are often employed, using reagents like palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3).
Major Products
Phosphine Oxides: Formed through oxidation reactions.
Substituted Binaphthyl Derivatives: Resulting from substitution reactions.
Coupled Products: Formed through coupling reactions, often leading to complex organic molecules.
Applications De Recherche Scientifique
(2’-(tert-Butyldimethylsilyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: Investigated for its potential role in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential use in drug development
Propriétés
Formule moléculaire |
C38H37PSi |
|---|---|
Poids moléculaire |
552.8 g/mol |
Nom IUPAC |
[1-[2-[tert-butyl(dimethyl)silyl]naphthalen-1-yl]naphthalen-2-yl]-diphenylphosphane |
InChI |
InChI=1S/C38H37PSi/c1-38(2,3)40(4,5)35-27-25-29-17-13-15-23-33(29)37(35)36-32-22-14-12-16-28(32)24-26-34(36)39(30-18-8-6-9-19-30)31-20-10-7-11-21-31/h6-27H,1-5H3 |
Clé InChI |
LULRUEUZOJSFNW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


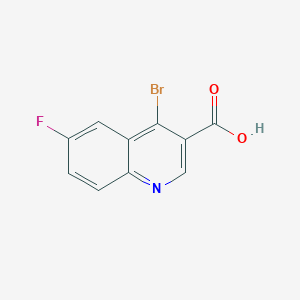
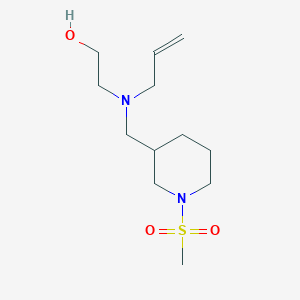
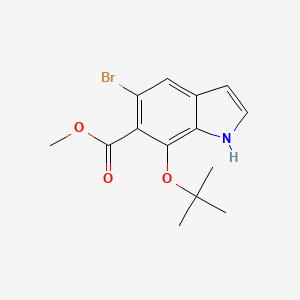

![n-(1,4-Dioxaspiro[4.5]decan-6-yl)furan-2-carboxamide](/img/structure/B14895575.png)

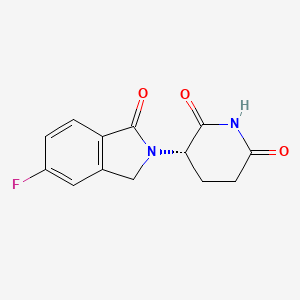
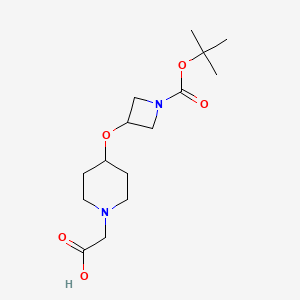
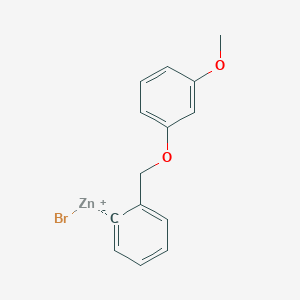
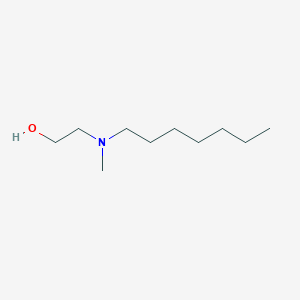
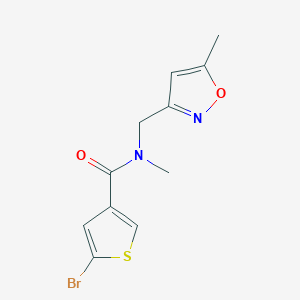
![1-(2,5-Dimethoxyphenyl)-2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B14895631.png)
![3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyano-N-cyclopropylacrylamide](/img/structure/B14895635.png)
